11-ent-Mifepristone

stereochemistry enantiomeric impurity structural characterization

Ensure unambiguous chromatographic resolution in mifepristone impurity profiling with 11-ent-Mifepristone—a fully characterized C11 stereoisomer reference standard. Its inverted 11α configuration ensures distinct retention behavior in chiral/achiral HPLC systems versus mifepristone. Supplied with traceable documentation, this standard meets regulatory requirements for ANDA submissions, method validation, and QC release testing. Choose this specific isomer—bulk or research-grade analogs cannot provide the stereochemical fidelity required for compliance.

Molecular Formula C29H35NO2
Molecular Weight 429.6 g/mol
Cat. No. B13846505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-ent-Mifepristone
Molecular FormulaC29H35NO2
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
InChIInChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25-,26-,28-,29-/m0/s1
InChIKeyVKHAHZOOUSRJNA-PWOFSUAHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-ent-Mifepristone for Procurement: Structural Identity and Stereochemical Distinction from RU-486


11-ent-Mifepristone (CAS 3050754-63-4) is the C11 stereoisomer of the synthetic steroid mifepristone (RU-486), characterized by inverted stereochemistry at the C11 position of the estra-4,9-dien-3-one backbone . The compound retains the identical molecular formula (C29H35NO2) and molecular weight (429.6 g/mol) as mifepristone but differs in the spatial orientation of the 11-(4-dimethylamino)phenyl substituent . Unlike the clinically approved antiprogestin mifepristone—which exhibits potent progesterone receptor (PR) and glucocorticoid receptor (GR) antagonism with reported in vitro IC50 values of 0.2 nM and 2.6 nM, respectively —11-ent-Mifepristone is not a therapeutic agent; rather, it is supplied as a fully characterized chemical reference standard used in analytical method development, impurity profiling, and quality control applications in pharmaceutical research and manufacturing [1].

Why 11-ent-Mifepristone Cannot Be Substituted with Mifepristone or Other Analogs for Analytical Reference Applications


Substitution of 11-ent-Mifepristone with mifepristone or other structural analogs in analytical workflows is precluded by stereochemistry-driven differences in chromatographic retention behavior, spectroscopic properties, and regulatory identity requirements . The inverted C11 stereochemistry of 11-ent-Mifepristone (11α-orientation of the 4-dimethylaminophenyl group, versus the 11β-orientation in mifepristone) produces distinct physicochemical properties that enable its resolution from the parent drug in chiral and achiral chromatographic systems [1]. This stereochemical distinction is critical for impurity profiling during pharmaceutical manufacturing, where 11-ent-Mifepristone serves as a process-related impurity marker [1]. Additionally, 11-ent-Mifepristone—as a fully characterized reference standard—provides the traceability and compliance documentation necessary for Abbreviated New Drug Application (ANDA) submissions and method validation protocols, which bulk mifepristone or research-grade analogs cannot satisfy [2].

Quantitative Evidence for 11-ent-Mifepristone: Stereochemical Distinction and Analytical Differentiation


Stereochemical Distinction: C11 Configuration and Structural Identity of 11-ent-Mifepristone

11-ent-Mifepristone differs from mifepristone by inversion of stereochemistry at the C11 position. The target compound possesses the (8S,11S,13S,14S,17S) absolute configuration with 11α-orientation of the 4-(dimethylamino)phenyl substituent [1] . In contrast, mifepristone (RU-486) possesses the (8S,11R,13S,14S,17S) configuration with 11β-orientation of the identical substituent .

stereochemistry enantiomeric impurity structural characterization

Analytical Reference Standard: Regulatory Compliance and Traceability Documentation

11-ent-Mifepristone is supplied as a fully characterized reference standard with documentation compliant with regulatory guidelines, specifically for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1] .

reference standard pharmaceutical analysis regulatory compliance method validation

Pharmacological Distinction: Class-Level Inference on Antiprogestin Activity

Mifepristone exhibits potent progesterone receptor (PR) and glucocorticoid receptor (GR) antagonism with reported in vitro IC50 values of 0.2 nM and 2.6 nM, respectively . The 11β-(4-dimethylamino)phenyl group in mifepristone is crucial for high-affinity binding to the progesterone receptor [1]. Structural studies of mifepristone analogs have demonstrated that modifications to the C11 substituent stereochemistry and substitution pattern markedly alter receptor binding affinity and agonist/antagonist profiles [2].

pharmacology receptor binding stereochemistry-activity relationship

Procurement-Critical Application Scenarios for 11-ent-Mifepristone in Research and Industry


Pharmaceutical Impurity Profiling and ANDA Submission Support

11-ent-Mifepristone is used as a reference standard for identifying and quantifying the C11 stereoisomer impurity during the manufacture of mifepristone active pharmaceutical ingredient (API) and finished drug products. Its distinct stereochemistry ensures unambiguous chromatographic resolution from the parent drug . Procurement of this reference standard is essential for analytical method development, method validation, and quality control (QC) release testing required for Abbreviated New Drug Application (ANDA) submissions and commercial production compliance [1].

Analytical Method Development and Chromatographic System Suitability

Due to the inverted C11 stereochemistry, 11-ent-Mifepristone exhibits distinct retention behavior in both chiral and achiral HPLC/UPLC systems compared to mifepristone . It is procured for use as a system suitability standard to verify chromatographic resolution, column performance, and method reproducibility during method transfer, validation, and routine QC analysis of mifepristone-containing products.

Pharmacological Studies of Stereochemistry-Activity Relationships

11-ent-Mifepristone serves as a structurally defined stereoisomer control in research studies investigating the stereochemical determinants of progesterone receptor and glucocorticoid receptor binding [1]. While the 11β configuration is essential for the potent antiprogestin and antiglucocorticoid activity of mifepristone , procurement of the 11α isomer enables direct comparative analysis of how C11 stereochemistry influences receptor interaction, cellular signaling, and downstream gene expression in cell-based assays [1].

Quote Request

Request a Quote for 11-ent-Mifepristone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.